4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide
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Description
2-Azetidinone compounds have been extensively used in research due to their wide spectrum of applications. These structural moieties are associated with a wide spectrum of β-lactam antibiotics, including cephalosporin, penicillin, cephamycin, carbapenem, and monobactam. These have been extensively used as pharmacological agents to treat bacterial infections and microbial diseases .
Synthesis Analysis
The synthesis of 2-azetidinone compounds often involves the Staudinger reaction (a [2 + 2] ketene-imine cycloaddition reaction) with chloroacetyl chloride in the presence of a catalyst such as triethylamine and a solvent like dimethyl formamide (DMF) .Molecular Structure Analysis
The structures of synthesized 2-azetidinone compounds are usually confirmed using spectral methods such as FT-IR, 1H-NMR, 13C-NMR, mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-azetidinone compounds often involve cyclocondensation with chloroacetyl chloride .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c25-19-9-12-24(19)18-8-3-5-16(15-18)21-20(26)23-11-4-10-22(13-14-23)17-6-1-2-7-17/h3,5,8,15,17H,1-2,4,6-7,9-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMXBFRWWIEIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCN(CC2)C(=O)NC3=CC(=CC=C3)N4CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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